

Technical Guide: Synthesis Pathways for Hydroxy Torsemide Metabolites

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Compound of Interest

Compound Name: Hydroxy Torsemide

CAS No.: 99300-68-2

Cat. No.: B138581

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Executive Summary

Hydroxy Torsemide refers to the primary oxidative metabolites of the loop diuretic Torsemide (Torasemide). In pharmacokinetics and toxicology, the two most critical targets for synthesis are M1 (Hydroxymethyl-torsemide), formed via oxidation of the tolyl methyl group, and M3 (Ring-hydroxy-torsemide), formed via aromatic hydroxylation.

While biological generation via CYP2C9 is sufficient for qualitative identification, quantitative bioanalysis and stability studies require chemically pure reference standards. This guide details the de novo chemical synthesis of these metabolites, prioritizing the M1 (Hydroxymethyl) variant due to its significance as a precursor to the carboxylic acid metabolite (M5).

The protocols below utilize a modular "scaffold-assembly" approach, avoiding the low selectivity of direct oxidation on the parent drug.

Part 1: Structural Context & Retrosynthetic Analysis

The synthesis of **Hydroxy Torsemide** requires navigating the sensitivity of the sulfonylurea bridge, which is labile under strong acidic or basic hydrolysis. Therefore, the strategy relies on

constructing the core scaffold using functionalized anilines rather than post-synthetic oxidation.

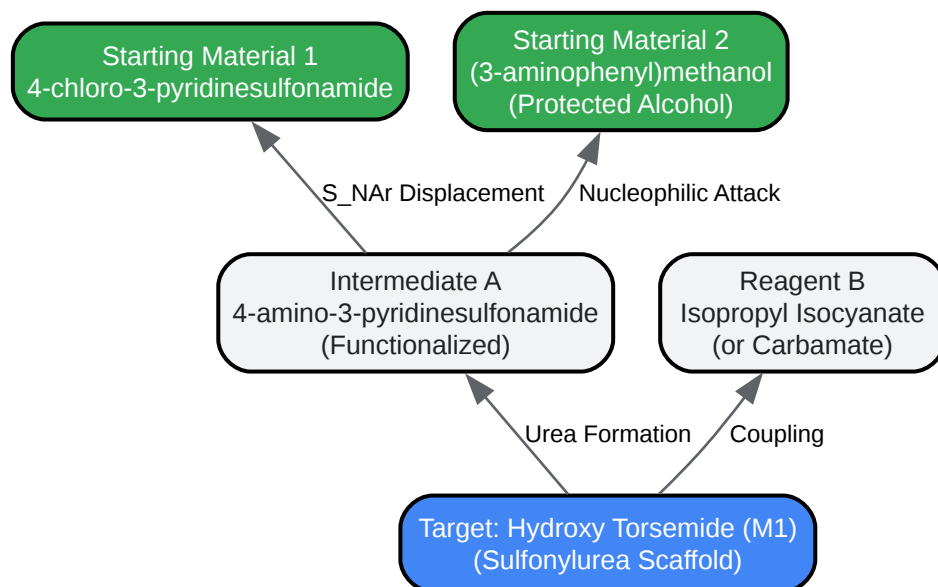
Target Molecule: M1 (Hydroxymethyl Torsemide)

- IUPAC Name: 1-isopropyl-3-[[4-(3-hydroxymethylphenylamino)pyridin-3-yl]sulfonyl]urea
- Key Challenge: Differentiating the primary alcohol (metabolic site) from the sulfonamide nitrogen during the urea formation step.

Retrosynthetic Logic

The most robust pathway disconnects the molecule at the sulfonylurea junction or the aniline-pyridine bond.

- Disconnection A (Urea Formation): Coupling a sulfonamide precursor with an isopropyl isocyanate equivalent.
- Disconnection B (S_NAr Coupling): Displacement of a 4-chloro group on the pyridine ring by a functionalized aniline.



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Figure 1: Retrosynthetic strategy for **Hydroxy Torsemide**, isolating the functionalized aniline as the key variable.

Part 2: Synthesis of M1 (Hydroxymethyl Torsemide)

This protocol describes the synthesis of the M1 metabolite. The use of a silyl protecting group (TBDMS) is recommended to prevent the primary alcohol from reacting with the isocyanate in Step 3.

Phase 1: Preparation of the Aniline Precursor

Objective: Protect the alcohol moiety of (3-aminophenyl)methanol.

- Reagents: (3-aminophenyl)methanol (1.0 eq), tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq), Imidazole (2.0 eq), DMF.
- Protocol:
 - Dissolve (3-aminophenyl)methanol in anhydrous DMF at 0°C.
 - Add Imidazole followed by TBDMS-Cl portion-wise.
 - Stir at room temperature for 4 hours.
 - Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
 - Outcome: 3-[(tert-butyldimethylsilyloxy)methyl]aniline.

Phase 2: Scaffold Assembly (S_NAr)

Objective: Couple the protected aniline to the pyridine core.

- Reagents: 4-chloro-3-pyridinesulfonamide (1.0 eq), Protected Aniline (from Phase 1, 1.1 eq), NaI (catalytic), Isopropanol or Ethanol.
- Protocol:
 - Suspend 4-chloro-3-pyridinesulfonamide in isopropanol.
 - Add the protected aniline and a catalytic amount of NaI (to facilitate halide exchange).

- Reflux at 80–85°C for 6–8 hours. Monitor by TLC/HPLC for disappearance of the chloro-pyridine.
- Workup: Cool to room temperature. The product often precipitates. If not, concentrate and recrystallize from ethanol/water.
- Outcome: 4-[[3-(TBDMS-oxymethyl)phenyl]amino]-3-pyridinesulfonamide.

Phase 3: Sulfonylurea Formation & Deprotection

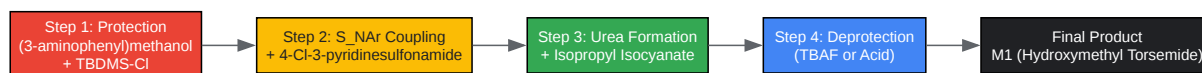
Objective: Install the isopropyl urea tail and reveal the hydroxyl group.

Step	Reagents	Conditions	Mechanism
Activation	Sulfonamide Intermediate, K ₂ CO ₃ , Acetone	Reflux, 30 min	Deprotonation of sulfonamide
Coupling	Isopropyl Isocyanate (1.2 eq)	Reflux, 2–4 hrs	Nucleophilic addition to isocyanate
Deprotection	TBAF (1.0 M in THF) or dilute HCl	0°C to RT, 1 hr	Cleavage of Silyl ether

Detailed Protocol:

- Dissolve the sulfonamide intermediate in dry acetone with anhydrous K₂CO₃.
- Add isopropyl isocyanate dropwise under inert atmosphere (N₂).
- Reflux until the sulfonamide is consumed (check by HPLC).
- Filter inorganic salts and concentrate the filtrate.
- Deprotection: Redissolve the residue in THF. Add TBAF (tetrabutylammonium fluoride) solution dropwise at 0°C. Stir for 1 hour.
- Quench: Add saturated NH₄Cl solution. Extract with EtOAc.

- Purification: The crude M1 is purified via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to remove urea byproducts.



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Figure 2: Step-by-step reaction workflow for the synthesis of M1.

Part 3: Alternative Route for M3 (Ring Hydroxylation)

For the M3 metabolite (4'-hydroxy torsemide), the synthesis mirrors the M1 route but uses a different aniline starting material.

- Starting Material: 4-amino-2-methylphenol.
- Protection Strategy: The phenolic hydroxyl is more acidic and reactive than the benzylic alcohol in M1. It must be protected as a benzyl ether (Bn) or methyl ether (Me) if harsh conditions are used, though TBDMS is also viable.
- Modification: If using a Benzyl ether protection, the final deprotection requires Hydrogenation ($H_2/Pd-C$). Note that Torsemide's pyridine ring can be sensitive to hydrogenation; therefore, acid-labile protecting groups (like MOM or THP) are preferred over benzyl groups for this specific scaffold.

Part 4: Analytical Validation

To validate the synthesized standard, the following analytical signatures must be confirmed.

Mass Spectrometry (LC-MS/MS)[1]

- Parent Ion (M1): $[M+H]^+ = 365.4$ Da (Calculated).
- Fragmentation Pattern:

- Loss of isopropyl isocyanate moiety (-85 Da).
- Characteristic fragment for the hydroxymethyl-aniline moiety.
- Differentiation: M1 and M3 are isomers.[1] They must be separated chromatographically. M1 (primary alcohol) typically elutes earlier than M3 (phenolic) on reverse-phase C18 columns due to higher polarity.

NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)

- M1 Signature: Look for a singlet or doublet (depending on solvent exchange) at δ 4.4–4.6 ppm corresponding to the benzylic methylene (-CH₂OH).
- M3 Signature: Absence of the benzylic methylene; presence of a phenolic -OH singlet (exchangeable) and a change in the aromatic splitting pattern of the phenyl ring (1,2,4-substitution pattern).

Part 5: Safety & Handling

- Isopropyl Isocyanate: Highly toxic and a sensitizer. Handle in a fume hood with proper respiratory protection.
- Sulfonylureas: The final product is a potent diuretic.[2][3] Avoid inhalation of dust.
- Stability: **Hydroxy torsemide** solutions should be stored at -20°C in amber vials to prevent photo-oxidation to the carboxylic acid (M5).

References

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